molecular formula C25H31Cl B14224582 Anthracene, 9-(chloromethyl)-10-decyl- CAS No. 823788-55-2

Anthracene, 9-(chloromethyl)-10-decyl-

Cat. No.: B14224582
CAS No.: 823788-55-2
M. Wt: 367.0 g/mol
InChI Key: YGXPKVGVNGDZID-UHFFFAOYSA-N
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Description

Anthracene, 9-(chloromethyl)-10-decyl- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chloromethyl group at the 9th position and a decyl group at the 10th position of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthracene, 9-(chloromethyl)-10-decyl- typically involves the chloromethylation of anthracene followed by the introduction of a decyl group. One common method involves the reaction of anthracene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 9-chloromethyl anthracene is then subjected to a Friedel-Crafts alkylation reaction with decyl chloride to introduce the decyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization and column chromatography .

Chemical Reactions Analysis

Types of Reactions

Anthracene, 9-(chloromethyl)-10-decyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Photochemical Reactions: These reactions are carried out under UV light in the presence of a photosensitizer.

Major Products

    Substitution Reactions: Products include anthracene derivatives with various functional groups at the 9th position.

    Oxidation Reactions: Major products are anthraquinone derivatives.

    Photochemical Reactions: Products include anthracene dimers and cycloadducts.

Scientific Research Applications

Anthracene, 9-(chloromethyl)-10-decyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Anthracene, 9-(chloromethyl)-10-decyl- is primarily based on its ability to interact with light and undergo photochemical reactions. The compound absorbs UV light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various chemical reactions, including energy transfer and electron transfer processes. The chloromethyl group can also undergo nucleophilic substitution, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthracene, 9-(chloromethyl)-10-decyl- is unique due to the presence of both a chloromethyl and a decyl group, which imparts distinct chemical and physical properties. The chloromethyl group allows for further functionalization through nucleophilic substitution, while the decyl group enhances the compound’s solubility in non-polar solvents and its ability to interact with biological membranes .

Properties

CAS No.

823788-55-2

Molecular Formula

C25H31Cl

Molecular Weight

367.0 g/mol

IUPAC Name

9-(chloromethyl)-10-decylanthracene

InChI

InChI=1S/C25H31Cl/c1-2-3-4-5-6-7-8-9-14-20-21-15-10-12-17-23(21)25(19-26)24-18-13-11-16-22(20)24/h10-13,15-18H,2-9,14,19H2,1H3

InChI Key

YGXPKVGVNGDZID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCl

Origin of Product

United States

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